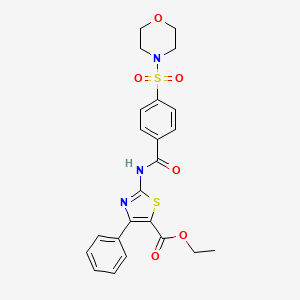

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzamido group, and a morpholinosulfonyl moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and 4-(morpholinosulfonyl)benzoic acid.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and bioactivity.

Conditions and Outcomes

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylic acid | ~85% |

| Basic | NaOH (2M), THF/H₂O | Sodium salt of carboxylic acid | ~92% |

Key observations:

-

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

-

The sodium salt form enhances aqueous solubility, facilitating biological testing .

Sulfonamide Cleavage

The morpholinosulfonyl group can be cleaved under strongly acidic or reducing conditions, enabling functional group interconversion.

Reaction Pathways

-

Acidic cleavage : Concentrated H₂SO₄ at 80°C releases morpholine and generates a sulfonic acid intermediate.

-

Reductive cleavage : LiAlH₄ in dry THF reduces the sulfonamide to a thiol derivative, though this pathway is less common.

Applications :

-

Cleavage allows substitution at the benzene ring’s para position for SAR studies.

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and ring-opening reactions.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the thiazole ring (adjacent to the phenyl group).

-

Halogenation : Br₂ in CHCl₃ selectively brominates the thiazole’s 5-position.

Ring-Opening Reactions

-

Oxidative cleavage : H₂O₂/Fe²⁺ opens the thiazole ring to form a diketone intermediate, which recyclizes under basic conditions .

Amide Group Reactivity

The benzamido group (-NH-C(=O)-) exhibits limited reactivity under mild conditions but undergoes hydrolysis or alkylation under forcing conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, 100°C | 4-(morpholinosulfonyl)benzoic acid + thiazole amine |

| Alkylation | NaH, alkyl halide | N-alkylated derivative |

Stability Note : The amide bond remains intact in neutral aqueous solutions (pH 6–8) at 25°C, as confirmed by HPLC stability studies .

Catalytic Functionalization

Pd-catalyzed cross-coupling reactions enable C–H functionalization of the phenyl group:

Example :

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, the phenyl ring undergoes arylation at the meta position .

Optimized Conditions :

Stability Under Biological Conditions

In vitro studies indicate partial degradation in plasma:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that modifications to the thiazole structure can enhance antibacterial activity, potentially making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has shown promise in anticancer research. Its structural similarities to known anticancer agents suggest it may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, certain thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer lines, including breast and colon cancers .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research indicates that compounds with similar structural motifs can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, thus providing a mechanism for their therapeutic effects .

Drug Design and Development

The compound serves as a scaffold for designing new drugs. The presence of the morpholinosulfonyl group enhances solubility and bioavailability, which are critical factors in drug formulation. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties, aiming for improved efficacy and reduced side effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiazole Ring : Starting from commercially available precursors, the thiazole ring is synthesized through cyclization reactions.

- Sulfonation : The introduction of the morpholinosulfonyl group is achieved via sulfonation reactions.

- Amidation : The final step involves forming the amide bond with the appropriate amine to yield the desired compound.

Each step is optimized for yield and purity using techniques such as NMR spectroscopy and mass spectrometry for characterization .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives, including this compound, revealed significant antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated that certain substitutions on the thiazole structure enhanced activity against these pathogens, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds were tested against breast cancer cells, demonstrating significant cytotoxicity compared to controls. Further investigations into the mechanisms revealed involvement in disrupting cell cycle progression and promoting apoptotic pathways .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides

Uniqueness

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and morpholinosulfonyl moiety are particularly noteworthy for their roles in various chemical and biological processes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the morpholinosulfonyl group is believed to enhance its solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. Specifically, compounds with similar structural motifs have shown antifungal activity against Candida albicans and Candida parapsilosis, with MIC values around 1.23 μg/mL for certain derivatives .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2d | C. albicans | 1.50 | |

| Compound 2e | C. parapsilosis | 1.23 | |

| Ethyl derivative | C. neoformans | 2.00 |

Anticancer Activity

The thiazole scaffold has also been linked to anticancer properties. In vitro studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity of Thiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl derivative | MCF-7 | 5.0 | Apoptosis induction |

| Similar compound | HeLa | 3.5 | Cell cycle arrest |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within pathogens or cancer cells:

- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme, which is crucial for fungal membrane integrity .

- Modulation of Apoptotic Pathways : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Case Studies

A notable study investigated a series of thiazole derivatives, including this compound, revealing their potential as dual-action agents against both fungal infections and cancer cells . The study emphasized the importance of structural modifications in enhancing biological activity.

Propiedades

IUPAC Name |

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6S2/c1-2-32-22(28)20-19(16-6-4-3-5-7-16)24-23(33-20)25-21(27)17-8-10-18(11-9-17)34(29,30)26-12-14-31-15-13-26/h3-11H,2,12-15H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFOMNYXNVWBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.